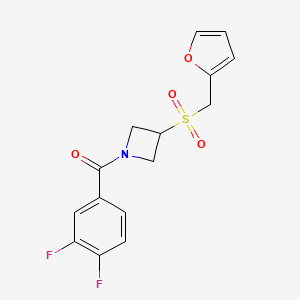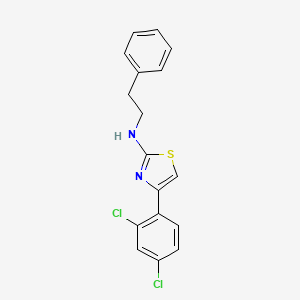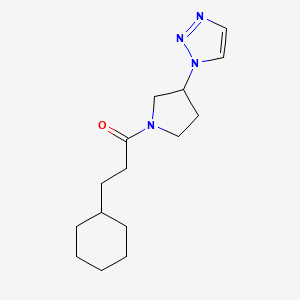
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-cyclohexylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-cyclohexylpropan-1-one is a compound that features a triazole ring, a pyrrolidine ring, and a cyclohexyl group. The triazole ring is known for its stability and versatility in various chemical reactions, making this compound of significant interest in both academic and industrial research.
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 1,2,4-triazole derivatives, have been reported to exhibit a variety of biological activities, including antibacterial, antimalarial, and antiviral activities .
Mode of Action
It’s worth noting that 1,2,4-triazole derivatives have been reported to interact with their targets through various mechanisms, such as hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Compounds with similar structures have been reported to interact with various biochemical pathways, leading to a variety of downstream effects .
Pharmacokinetics
The drug-likeness of similar compounds has been investigated by predicting their pharmacokinetic properties .
Result of Action
Similar compounds have been reported to exhibit significant binding affinity to their targets, leading to various cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-cyclohexylpropan-1-one typically involves the use of “click” chemistry, a method that allows for the efficient and selective formation of 1,2,3-triazoles. This process often employs copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . The starting materials usually include an azide and an alkyne, which react in the presence of a copper catalyst to form the triazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and catalyst concentration) ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-cyclohexylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the triazole ring or other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the specific substitution reaction but may involve halogenating agents or other electrophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction could produce partially or fully reduced triazole derivatives .
Scientific Research Applications
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-cyclohexylpropan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Comparison with Similar Compounds
4-(1H-1,2,3-triazol-1-yl)benzamides: Known for their use as HSP90 inhibitors in cancer therapy.
1,2,3-Triazole analogs: Used in various applications, including as carbonic anhydrase inhibitors.
Uniqueness: 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-cyclohexylpropan-1-one is unique due to its combination of a triazole ring, pyrrolidine ring, and cyclohexyl group, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions with a wide range of molecular targets .
Properties
IUPAC Name |
3-cyclohexyl-1-[3-(triazol-1-yl)pyrrolidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O/c20-15(7-6-13-4-2-1-3-5-13)18-10-8-14(12-18)19-11-9-16-17-19/h9,11,13-14H,1-8,10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXFEUAAXPBULY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)N2CCC(C2)N3C=CN=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[[5-(4-tert-butylphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2390825.png)
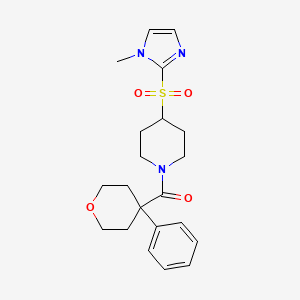

![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-propionamide](/img/structure/B2390829.png)
![4-Imino-2-thia-1,3-diazaspiro[4.4]nonane 2,2-dioxide](/img/structure/B2390831.png)
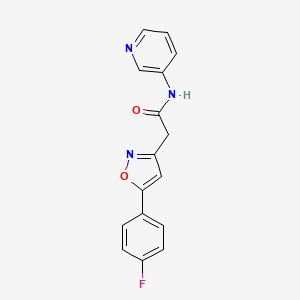
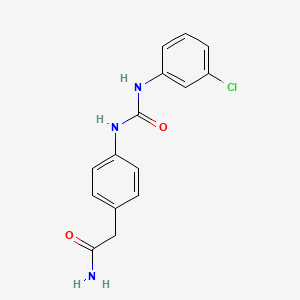
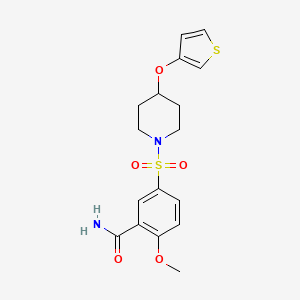
![3-benzyl-N-(4-carbamoylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2390837.png)
![Ethyl 4-[2-(3-methylquinoxalin-2-ylthio)acetylamino]benzoate](/img/structure/B2390839.png)
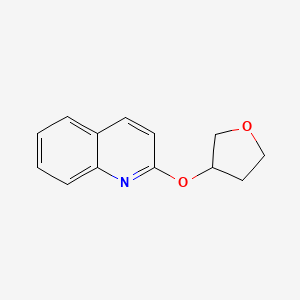
![1-(3-chlorobenzyl)-3-phenyl-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2390843.png)
